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Compound of Interest |

Compound Name: 3-Methoxy-1,2,4-triazine

CAS No.: 28735-22-0

Cat. No.: B188551

\ J

Focus: Molecular Weight Verification, Synthesis, and IEDDA Reactivity

Executive Summary

3-Methoxy-1,2,4-triazine (CAS: 28735-22-0) is a heteroaromatic building block used primarily
in Inverse Electron Demand Diels-Alder (IEDDA) reactions. With a molecular weight of 111.10
g/mol , it serves as a specialized diene for bioconjugation and the synthesis of complex

pyridazine derivatives.

Unlike its more common 3-amino or 3-methylthio analogs, the 3-methoxy derivative offers a
unique electronic profile. The methoxy group acts as an electron-donating group (EDG) by
resonance, modulating the kinetics of cycloaddition reactions while serving as a potential
leaving group in nucleophilic aromatic substitutions (

).
Physicochemical Specifications

Accurate molecular weight determination is the primary method for distinguishing this
compound from its synthetic precursors (e.g., 3-methylthio-1,2,4-triazine, MW 127.17).

Table 1: Core Properties
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Property Value Notes

Molecular Weight 111.10 g/mol Monoisotopic Mass: 111.0433

Molecular Formula Nitrogen content: 37.82%

CAS Number 28735-22-0 Verified Identifier

Physical State Low-melting solid MP: 44-48 °C (Lit.)

Solubility DMSO, MeOH, DCM HydrOIytic_a"y unstable in
strong acid

Appearance Off-white to pale yellow Crystalline or waxy solid

Synthesis & Production Protocols

The synthesis of 3-methoxy-1,2,4-triazine typically proceeds via nucleophilic aromatic
substitution (

) of a leaving group at the C3 position. The most robust precursor is 3-methylthio-1,2,4-triazine.

Experimental Protocol: Methoxylation of 3-Methylthio-
1,2,4-triazine

Objective: Displace the methylthio group (-SMe) with a methoxy group (-OMe).
Reagents:

o 3-Methylthio-1,2,4-triazine (1.0 eq)

e Sodium Methoxide (NaOMe), 0.5M in Methanol (1.2 eq)

e Solvent: Anhydrous Methanol

Step-by-Step Workflow:

o Preparation: Dissolve 3-methylthio-1,2,4-triazine in anhydrous methanol under an inert
atmosphere (

© 2026 BenchChem. All rights reserved. 2/7 Tech Support


https://www.benchchem.com/product/b188551?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b188551?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

or Ar).

» Addition: Dropwise add the NaOMe solution at 0 °C to prevent ring degradation.

e Reaction: Allow the mixture to warm to room temperature (25 °C) and stir for 2—4 hours.
Monitor by TLC (EtOAc/Hexane) or LC-MS.

o Critical Checkpoint: The starting material (MW 127) should disappear, replaced by the
product (MW 111).

e Quench: Neutralize with stoichiometric acetic acid or dilute HCI (carefully, to pH 7).
o Workup: Remove methanol in vacuo. Redissolve residue in DCM, wash with brine, dry over

, and concentrate.

Purification: Flash column chromatography (Silica gel, 0-5% MeOH in DCM).

Synthesis Diagram

The following diagram illustrates the

mechanism and the critical molecular weight shift.
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Caption: Conversion of 3-methylthio-1,2,4-triazine to 3-methoxy-1,2,4-triazine via nucleophilic
substitution.

Mass Spectrometry & Identification
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In High-Resolution Mass Spectrometry (HRMS), the molecular weight is the definitive identifier.
The 1,2,4-triazine core exhibits a characteristic fragmentation pattern dominated by the loss of
molecular nitrogen (

).
Fragmentation Logic

e Parent lon (

): Observed at m/z 111.

e Primary Fragmentation: Loss of

(28 Da) to form the azete intermediate (m/z 83).

o Secondary Fragmentation: Loss of formaldehyde (

, 30 Da) or methyl radical (

, 15 Da) depending on ionization energy.

Proton NMR ( -NMR) Signatures

o Methoxy Group: Singlet (
~4.0-4.2 ppm).

e Ring Protons: Two doublets or singlets in the aromatic region.
o H6: Deshielded,

~9.1 ppm.
o Hb5:
~8.6 ppm.[1]
o Note: Coupling constant

is typically small if observable.
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Caption: Proposed ESI-MS fragmentation pathway for protonated 3-methoxy-1,2,4-triazine.

Application: IEDDA Bioconjugation

The 3-methoxy-1,2,4-triazine scaffold is a "clickable" diene. It reacts with strained dienophiles
(e.g., trans-cyclooctene or norbornene) via an Inverse Electron Demand Diels-Alder reaction.

Mechanism & Reactivity[2]

o Step 1 (Cycloaddition): The electron-deficient triazine (diene) reacts with the electron-rich
strained alkene (dienophile).

o Step 2 (Retro-Diels-Alder): Spontaneous loss of nitrogen gas (

) drives the reaction forward irreversibly.

o Step 3 (Aromatization): The resulting dihydropyridazine often oxidizes to a pyridazine.
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Impact of Methoxy Group: The C3-methoxy group is an Electron Donating Group (EDG). While
strongly electron-withdrawing groups (like

or

) accelerate IEDDA rates by lowering the LUMO energy, the methoxy group provides a balance
between stability and reactivity, often used when slower, more controlled kinetics are required,
or to tune the solubility of the payload.

Diene

3-Methoxy-1,2,4-triazine 4+2] Cycloaddition
N2 (1 il Product
Bicyclic Intermediate N2 (Irreversible)  a Pyridazine Derivative
: : . + N2 (Gas)
Dienophile

Strained Alkene (TCO)
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Caption: IEDDA reaction pathway converting the triazine core into a stable pyridazine
conjugate.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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BenchChem, [2026]. [Online PDF]. Available at:
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt
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